N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the condensation of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethylamine with 1H-indole-3-carboxylic acid. The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactions::
Condensation Reaction: The key step involves the condensation of the amine group of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethylamine with the carboxylic acid group of 1H-indole-3-carboxylic acid.
Substitution Reactions: Depending on the functional groups present, N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide may undergo various substitution reactions.
Oxidation/Reduction Reactions: These reactions can modify the compound’s properties.
Reagent: 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethylamine, 1H-indole-3-carboxylic acid
Conditions: Appropriate solvent, temperature, and catalysts
Major Products:: The major product is this compound itself.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: It may interact with specific cellular targets.
Industry: Its unique properties could be harnessed for various applications.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide to related quinazolinone derivatives. Its uniqueness lies in its specific substitution pattern and potential biological activities.
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-23-18-9-5-3-7-15(18)20(26)24(13)11-10-21-19(25)16-12-22-17-8-4-2-6-14(16)17/h2-9,12,22H,10-11H2,1H3,(H,21,25) |
InChI Key |
KOEYKHVPQKISOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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